Palladium 2-ethylhexanoate
Description
Significance of Palladium Organometallics in Organic Synthesis
Organopalladium chemistry, a subfield of organometallic chemistry, focuses on compounds containing palladium-carbon bonds and their reactions. wikipedia.org Palladium is a versatile metal in modern organic synthesis, crucial for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-sulfur (C-S), or carbon-phosphorus (C-P) bonds. researchgate.net Its effectiveness stems from its ability to exist in various oxidation states and its compatibility with a wide range of functional groups. researchgate.netfiveable.me
The importance of palladium-catalyzed reactions is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-coupling reactions. researchgate.net These reactions, including the Heck, Suzuki, and Negishi couplings, have become indispensable tools for synthesizing complex molecules such as pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnobelprize.org Organopalladium intermediates are generally more stable and tolerant of diverse functional groups compared to other organometallic reagents like organolithium or Grignard compounds, which expands the possibilities for chemical transformations. fiveable.me
Overview of Palladium 2-ethylhexanoate (B8288628) as a Versatile Precursor
Palladium 2-ethylhexanoate serves as a valuable precursor in creating catalytically active palladium species. A catalyst precursor, or precatalyst, is a substance that is converted into an active catalyst. The generation of the active catalyst from a defined palladium(II) complex, like this compound, is often more convenient for rapid screening of ligands. nih.gov
The carboxylate portion of this compound, being a good leaving group, facilitates the generation of the active catalytic species. wikipedia.org The choice of the palladium precursor is critical as it can influence the activation process and the initial reaction rate. nih.gov While various palladium sources exist, many have limitations regarding their synthesis, stability, or the scope of their application. nih.gov
Recent research has highlighted the utility of potassium 2-ethylhexanoate, a related salt, as a soluble and mild base in palladium-catalyzed reactions, such as C-N cross-couplings and Miyaura borylation. chemrxiv.orgacs.orgnih.govfigshare.com This suggests the broader utility of the 2-ethylhexanoate moiety in facilitating palladium-catalyzed transformations under mild conditions. acs.orgnih.govfigshare.comresearchgate.net
Scope and Research Trajectories for this compound Applications
The application of this compound and related compounds continues to be an active area of research, with several promising trajectories.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in creating C-C and carbon-heteroatom bonds. solubilityofthings.comacs.org Research continues to focus on developing more efficient and versatile catalytic systems. For instance, studies have shown that using lipophilic bases like potassium 2-ethylhexanoate can significantly improve the efficiency of the Miyaura borylation reaction, allowing it to proceed at lower temperatures with reduced catalyst loading. acs.orgnih.govfigshare.comresearchgate.net This opens avenues for the use of this compound in more sustainable and cost-effective synthetic processes.
Heck Reaction: The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, is another key application. wikipedia.org The reaction mechanism involves an organopalladium intermediate, and the choice of palladium precursor can impact the reaction's efficiency. wikipedia.orgacs.org Research into optimizing Heck reactions under milder conditions often involves exploring different palladium sources and ligands. beilstein-journals.org
Nanoparticle Synthesis: this compound can also serve as a precursor for the synthesis of palladium nanoparticles (PdNPs). nih.govmdpi.com These nanoparticles are of interest due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. The synthesis typically involves the reduction of a palladium salt in the presence of a stabilizing agent. nih.gov Research in this area focuses on controlling the size and shape of the nanoparticles to fine-tune their catalytic properties for applications such as selective alcohol oxidation. mdpi.com
Table 1: Key Palladium-Catalyzed Reactions
| Reaction Name | Description | Key Bond Formed |
|---|---|---|
| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organohalide. | C-C |
| Heck Reaction | Reaction of an unsaturated halide with an alkene to form a substituted alkene. | C-C |
| Negishi Coupling | Cross-coupling of an organozinc compound with an organohalide. | C-C |
| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond between an aryl halide/triflate and an amine. | C-N |
| Miyaura Borylation | Synthesis of arylboronates from aryl halides and a diboron (B99234) reagent. | C-B |
Structure
3D Structure of Parent
Properties
CAS No. |
67816-11-9 |
|---|---|
Molecular Formula |
C8H16O2Pd |
Molecular Weight |
250.63 g/mol |
IUPAC Name |
2-ethylhexanoic acid;palladium |
InChI |
InChI=1S/C8H16O2.Pd/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
YECJWVLYIVXIDT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pd+2] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Pd] |
Other CAS No. |
67816-11-9 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Activation Pathways
Methodologies for Palladium 2-ethylhexanoate (B8288628) Precursor Preparation
The synthesis of Palladium 2-ethylhexanoate is understood within the broader context of preparing metal carboxylates. Generally, these compounds are synthesized by reacting a metal salt, oxide, or hydroxide (B78521) with the corresponding carboxylic acid. google.com For this compound, this would typically involve the reaction of a palladium(II) source, such as palladium(II) chloride or palladium(II) acetate (B1210297), with 2-ethylhexanoic acid. wikipedia.org These organometallic compounds are coordination complexes, not simple ionic salts, and their structure is analogous to metal acetates. wikipedia.org
The synthesis routes for metal 2-ethylhexanoates are diverse, tailored to the specific metal and desired purity. These methods provide a comparative framework for understanding the preparation of the palladium analogue. Common approaches include direct fusion, electrochemical synthesis, and transesterification. google.comjcu.edu.cn
Direct Reaction/Fusion: This method involves the direct reaction of metal oxides or hydroxides with molten 2-ethylhexanoic acid at high temperatures. google.com For instance, iron(III) 2-ethylhexanoate can be prepared by refluxing an iron precursor like iron(III) chloride or hydroxide with 2-ethylhexanoic acid in a solvent such as toluene (B28343), often with a dehydrating agent to remove the water produced during the reaction. A significant drawback of this method can be contamination of the final product with unreacted starting materials. google.com
Electrochemical Synthesis: An alternative approach involves an electrolytically assisted reaction between a metal and 2-ethylhexanoic acid. google.com This has been detailed for metals like lead and bismuth, where the metal serves as the anode in an electrolytic cell containing the acid, an alcohol solvent, and an electroconductive additive like ammonium (B1175870) 2-ethylhexanoate. google.com This methodology is adaptable for other metals, such as iron, by changing the anode material.
Transesterification: This method is employed for synthesizing compounds like titanium 2-ethylhexanoate. jcu.edu.cn It involves reacting a metal alkoxide, such as titanium tetraisopropoxide, with 2-ethylhexanoic acid. The reaction proceeds through multiple steps at increasing temperatures to drive the process to completion. jcu.edu.cn
The following table provides a comparative overview of these synthetic methods for various metal 2-ethylhexanoates.
| Metal | Precursor(s) | Methodology | Key Reaction Conditions |
| Iron (Fe) | Iron(III) chloride or hydroxide, 2-ethylhexanoic acid | Direct Reaction | Reflux at 80–120°C for 12–24 hours in toluene or xylene with a dehydrating agent. |
| Lead (Pb) / Bismuth (Bi) | Metal anode, 2-ethylhexanoic acid, aliphatic alcohol | Electrochemical | Electrolysis at 50–55°C with an electroconductive additive (e.g., ammonium 2-ethylhexanoate). google.com |
| Titanium (Ti) | Titanium tetraisopropoxide, 2-ethylhexanoic acid | Transesterification | Stepwise heating at 90°C, 100°C, and 110°C under vacuum distillation. jcu.edu.cn |
| Cobalt (Co) | Cobalt precursor | Solvothermal | Processing of Co 2-ethylhexanoate in oleylamine (B85491) at 250 °C. bartin.edu.tr |
In Situ Generation of Active Palladium Species from this compound
This compound is a stable Pd(II) precatalyst. For it to participate in most catalytic cycles, such as cross-coupling reactions, it must be reduced in situ to an active Pd(0) species. rsc.org This activation process is a critical first step and is often achieved by reacting the Pd(II) precursor with various agents present in the reaction mixture, such as phosphine (B1218219) ligands, which can act as reductants. rsc.orgresearchgate.net The simple mixing of the Pd(II) salt with ligands and substrates does not always guarantee the efficient formation of the necessary active Pd(0)Lₙ species to initiate the catalytic cycle. rsc.org In some cases, leaching of palladium species from a solid support into the solution can generate highly active homogeneous catalysts. researchgate.net
The catalytic prowess of palladium is rooted in its ability to readily switch between different oxidation states, most commonly Pd(0) and Pd(II). wikipedia.org This interconversion forms the basis of many catalytic cycles, particularly in cross-coupling reactions.
The typical catalytic cycle involves two key steps:
Oxidative Addition: The active Pd(0) species reacts with an organic halide (R-X), inserting itself into the R-X bond. This oxidizes the metal center from Pd(0) to Pd(II), forming an organopalladium(II) complex. wikipedia.org
Reductive Elimination: Following subsequent steps like transmetalation, two organic groups on the Pd(II) center couple and are eliminated from the palladium coordination sphere, forming the desired new bond in the product molecule. This step reduces the metal center from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle. wikipedia.org
The ligand environment surrounding the palladium center has a profound impact on the generation, stability, and reactivity of the active catalytic species. rsc.org Ligands, typically phosphines, coordinate to the palladium atom and modify its electronic and steric properties, thereby influencing every step of the catalytic cycle.
The nature of the ligand dictates the speciation of palladium. digitellinc.com
Electron-donating ligands increase the electron density on the palladium center. This generally enhances the rate of oxidative addition, a key step in many catalytic cycles. liv.ac.uk Bulky, electron-rich ligands can facilitate the formation of low-coordinate complexes that are highly active. wikipedia.orgrsc.org
Electron-accepting (or electron-poor) ligands decrease the electron density on the palladium, which can significantly slow down or inhibit the reaction. liv.ac.uk
Steric bulk of the ligand is also critical. Very bulky ligands can promote the formation of coordinatively unsaturated palladium complexes, which are often the most catalytically active species. rsc.org However, excessive steric hindrance can also impede the reaction. liv.ac.uk
The choice of ligand can be the difference between a highly efficient reaction and one that yields no product. liv.ac.uk The interplay between the palladium precursor and the ligand determines the structure of the active catalyst and its subsequent performance. rsc.org
| Ligand Property | Effect on Palladium Species | Impact on Catalytic Activity | Example Ligand(s) |
| Electron-Donating | Increases electron density on Pd, promotes reduction of Pd(II) to Pd(0). | Generally enhances the rate of oxidative addition, leading to faster reactions. liv.ac.uk | Tricyclohexylphosphine (PCy₃), Tri-n-butylphosphine (PⁿBu₃) liv.ac.uk |
| Electron-Accepting | Decreases electron density on Pd. | Can lead to very low conversion rates or inhibit the reaction completely. liv.ac.uk | Triphenyl phosphite (B83602) (P(OPh)₃) liv.ac.uk |
| Steric Bulk | Promotes the formation of reactive, low-coordinate Pd complexes. rsc.org | Facilitates the catalytic cycle by creating open coordination sites. rsc.org | Tri-tert-butylphosphine (PᵗBu₃), SPhos rsc.org |
| Bidentate (Chelating) | Forms stable complexes with specific "bite angles." | The geometry imposed by the ligand (e.g., bite angle) influences stability and reactivity. rsc.org | Xantphos, DPPF rsc.org |
Catalytic Reactivity of Palladium 2 Ethylhexanoate in Carbon Carbon and Carbon Heteroatom Bond Formations
Palladium 2-ethylhexanoate (B8288628) in Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in modern chemistry, and palladium catalysts are central to their success. Palladium 2-ethylhexanoate, often in conjunction with specific ligands and bases, demonstrates significant catalytic activity in several key cross-coupling processes.
The palladium-catalyzed Suzuki-Miyaura borylation is a premier method for synthesizing aryl boronic acids and their esters, which are crucial building blocks in pharmaceutical and materials science. acs.orgresearchgate.net The use of palladium catalysts in conjunction with lipophilic carboxylate bases has marked a significant advancement in this reaction, enabling milder conditions and broader applicability. acs.org
The efficiency of the Miyaura borylation reaction is highly dependent on the choice of base. Research has shown that lipophilic bases, such as potassium 2-ethylhexanoate, can significantly improve reaction outcomes. acs.orgorganic-chemistry.org Optimization studies have demonstrated that this choice allows for reactions to be conducted at significantly lower temperatures and with reduced catalyst loadings. researchgate.netacs.org
A key finding is that traditional bases like potassium acetate (B1210297) (KOAc) can have an inhibitory effect on the catalytic cycle. The use of the bulkier and more soluble potassium 2-ethylhexanoate mitigates this inhibition, leading to faster and more efficient reactions. acs.orgorganic-chemistry.org This allows the borylation to proceed effectively at temperatures as low as 35°C with catalyst loadings of just 0.5 mol%. researchgate.netnih.gov The selection of the base is critical, with carboxylate salts being preferred over others like cesium carbonate, which can lead to significant formation of impurities. acs.org The solubility and steric properties of 2-ethylhexanoate prevent the formation of inactive palladium complexes, enhancing catalyst performance. organic-chemistry.org
Below is a table summarizing the screening of different bases for the Miyaura borylation reaction, highlighting the superior performance of lipophilic carboxylates.
| Entry | Base | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | KOAc | 80 | 2 | >99 |
| 2 | NaOAc | 80 | 21 | 63 |
| 3 | CsOAc | 55 | 2 | >99 |
| 4 | Me4NOAc | 55 | 2 | >99 |
| 5 | K 2-ethylhexanoate | 35 | <2 | >99 |
| 6 | Cs2CO3 | 80 | 2 | ~40 (impurities) |
This table is generated based on data reported in literature, illustrating the effect of different bases on the reaction efficiency. acs.orgorganic-chemistry.org
The optimized reaction conditions using potassium 2-ethylhexanoate as the base have been shown to be applicable to a wide array of substrates. acs.orgorganic-chemistry.org This methodology demonstrates excellent functional group tolerance, which is a significant advantage for the synthesis of complex molecules. researchgate.net
The mild conditions allow for the successful borylation of various aryl halides, including those that are electron-rich, electron-neutral, and electron-deficient. organic-chemistry.orgorganic-chemistry.org A broad range of sensitive functional groups are well-tolerated in this process. Compatible groups include amines (e.g., dimethyl amine), protected alcohols and phenols (e.g., benzyl (B1604629) and tert-butyldimethylsilyl ethers), amides, and various heterocyclic structures. researchgate.net This wide compatibility makes the palladium-catalyzed borylation with potassium 2-ethylhexanoate a robust tool for late-stage functionalization in complex synthetic routes. researchgate.netsemanticscholar.org
The table below showcases the versatility of this method with various functionalized aryl bromides.
| Entry | Substrate (Aryl Bromide) | Functional Group | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Dimethyl amine | >95 |
| 2 | 1-(Benzyloxy)-4-bromobenzene | Benzyl-protected phenol | >95 |
| 3 | 1-Bromo-4-((tert-butyldimethylsilyl)oxy)benzene | TBS-protected alcohol | >95 |
| 4 | 4-Bromobenzamide | Amide | >95 |
| 5 | 2-Bromopyridine | Heterocycle | >95 |
This table represents the successful borylation of various aryl bromides with sensitive functional groups, based on findings from cited research. researchgate.net
Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for the formation of arylamines. nih.govtcichemicals.com A significant challenge in these reactions has been the use of strong, often insoluble, inorganic bases, which can limit the substrate scope and complicate large-scale operations. mit.edu The development of systems that employ mild, soluble organic bases has been a major step forward. nih.govnih.gov
The use of soluble bases like potassium 2-ethylhexanoate (K-2-EH) has provided a solution to many of the problems associated with traditional heterogeneous C-N coupling conditions. mit.eduacs.org K-2-EH acts as a mild and soluble base that facilitates the coupling of a wide range of electrophiles with nitrogen nucleophiles, including those containing base-sensitive functional groups. chemrxiv.org
The mildness of potassium 2-ethylhexanoate is crucial, as it prevents the decomposition of sensitive starting materials and products that can occur with stronger bases. chemrxiv.org Its solubility ensures homogeneous reaction conditions, which can lead to more reproducible results and simplified scale-up. This approach has been shown to be effective for coupling primary aliphatic amines, amides, sulfonamides, and various heteroaromatic nucleophiles. chemrxiv.org The ability to use a weak, soluble base expands the utility of Pd-catalyzed C-N coupling to a broader range of complex and delicate substrates. mit.edu
The success of palladium-catalyzed C-N coupling reactions is intimately tied to the nature of the ligand coordinated to the palladium center. nih.gov Ligands influence the catalyst's stability, activity, and selectivity by modulating the electronic properties and steric environment of the metal. mdpi.comnih.gov In systems employing soluble carboxylate bases like potassium 2-ethylhexanoate, the choice of ligand is critical for achieving high reactivity.
The combination of a phosphorinane ligand with potassium 2-ethylhexanoate has been reported to be particularly effective for the coupling of base-sensitive reactants. chemrxiv.org The ligand's structure impacts key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov Bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the formation of the active monoligated Pd(0) species, which is highly reactive. nih.govnih.gov The interplay between the soluble base and the ligand creates a catalytic system that is both mild and highly efficient, enabling the coupling of previously challenging substrates like weakly binding amines. nih.govacs.org The rational design and screening of ligands are therefore essential for optimizing the performance of this compound in C-N bond formation. chemrxiv.orgnih.gov
Heck Reactions and Related Olefin Functionalizations
The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While palladium complexes are central to this transformation, specific research detailing the catalytic performance of this compound in Heck reactions is not extensively documented in publicly available literature. Generally, the catalytic cycle is understood to involve the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the active catalyst. wikipedia.org Common palladium precursors for Heck reactions include palladium(II) acetate and palladium chloride. wikipedia.org
In the broader context of olefin functionalization, palladium catalysts are employed in a variety of transformations beyond the standard Heck reaction. These include oxidative Heck reactions and other related processes that introduce functional groups across a double bond. The specific role and efficacy of this compound in these particular transformations, however, require more targeted investigation to be fully characterized.
Sonogashira and Negishi Coupling Applications
The Sonogashira and Negishi coupling reactions are powerful methods for the formation of carbon-carbon bonds, widely used in the synthesis of complex organic molecules. The Sonogashira coupling typically involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The Negishi coupling, on the other hand, couples organic halides or triflates with organozinc compounds, also in the presence of a palladium or nickel catalyst. wikipedia.org
Detailed research explicitly employing this compound as the primary catalyst in either Sonogashira or Negishi coupling reactions is limited in the available scientific literature. While palladium(II) complexes are generally key to these catalytic cycles, studies tend to focus on other palladium sources such as those with phosphine ligands or simple salts like palladium(II) acetate. wikipedia.orgwikipedia.orgnih.gov The general mechanism for these reactions involves an oxidative addition, transmetalation, and reductive elimination sequence at the palladium center. wikipedia.orgwikipedia.org The specific influence of the 2-ethylhexanoate ligand on the efficiency and scope of these reactions remains an area for further research.
This compound in Oxidation Processes
This compound has demonstrated utility as a catalyst in various oxidation reactions, leveraging the ability of the palladium center to cycle between different oxidation states.
Aerobic Oxidation of Organic Substrates Catalyzed by Palladium(II)
Palladium(II)-catalyzed aerobic oxidation reactions are of significant interest due to the use of molecular oxygen as a green and readily available oxidant. nih.gov These reactions encompass a wide range of transformations, including the oxidation of alcohols to aldehydes or ketones and the dehydrogenation of alkanes. rsc.orgnih.gov While the field has seen extensive research, specific studies detailing the use of this compound as the catalyst are not widespread. Much of the research in this area has focused on other palladium(II) sources, often in combination with co-catalysts or specialized ligands to facilitate the reoxidation of the palladium catalyst by oxygen. nih.govyork.ac.uk
Vinyl Ester Synthesis from Carboxylic Acids and Olefins
This compound has been identified as a catalyst for the synthesis of vinyl esters from carboxylic acids and olefins, particularly ethylene (B1197577). A patented process describes a homogeneous liquid phase method for producing vinyl carboxylates by reacting ethylene, a carboxylic acid with at least three carbon atoms, and oxygen in the presence of a palladium(II) catalyst and a copper(II) oxidant. google.com In this context, palladium(II) 2-ethylhexanoate is cited as a suitable catalyst precursor.
For the synthesis of vinyl 2-ethylhexanoate itself, a catalyst solution can be prepared by dissolving palladium(II) 2-ethylhexanoate in 2-ethylhexanoic acid, along with copper(II) 2-ethylhexanoate as a co-catalyst. semanticscholar.org This reaction is typically carried out under elevated temperature and pressure with a feed of ethylene and air. semanticscholar.org
Table 1: Representative Conditions for Vinyl Ester Synthesis using a Palladium(II) 2-ethylhexanoate based catalyst system
| Carboxylic Acid | Olefin | Catalyst System | Co-catalyst | Temperature | Pressure | Product | Reference |
| 2-ethylhexanoic acid | Ethylene | Palladium(II) 2-ethylhexanoate | Copper(II) 2-ethylhexanoate | 110°C | 500 psi (ethylene and air) | Vinyl 2-ethylhexanoate | semanticscholar.org |
This table is based on data presented in a patent and illustrates a specific application of this compound.
C-H Functionalization Studies with Carboxylate Ligands
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.gov The carboxylate ligand in palladium(II) carboxylate catalysts can play a crucial role in these transformations. It is understood that the efficiency of C-H activation reactions can be influenced by the pKa of the carboxylic acid used as a solvent or ligand. researchgate.net
The general mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the carboxylate ligand can act as an internal base to facilitate the C-H bond cleavage. researchgate.net Palladium(II) acetate is a commonly studied catalyst in this field. nih.gov While the 2-ethylhexanoate ligand falls within the class of carboxylates that can influence C-H activation, specific and detailed research studies focusing solely on the catalytic activity of this compound in a wide range of C-H functionalization reactions are not extensively reported.
This compound in Hydrogenation and Polymerization Reactions
Beyond coupling and oxidation reactions, palladium catalysts are also pivotal in hydrogenation and polymerization processes.
Hydrogenation reactions, particularly the reduction of carbon-carbon double and triple bonds, are frequently catalyzed by palladium, most commonly in the form of palladium on carbon (Pd/C), which is a heterogeneous catalyst. masterorganicchemistry.com There is a lack of significant research in the available literature detailing the use of homogeneous this compound as a catalyst for hydrogenation reactions.
In the realm of polymerization, palladium complexes, particularly late-transition-metal catalysts, have been developed for the polymerization and copolymerization of olefins. nih.gov These catalysts can exhibit good tolerance to functional groups. However, the scientific literature does not extensively report on the specific use of this compound as a primary catalyst for olefin polymerization. Research in this area tends to focus on palladium complexes with more specialized ligand systems designed to control the polymer's molecular weight and microstructure.
Mechanistic Elucidation and Kinetic Investigations of Palladium 2 Ethylhexanoate Catalysis
Catalytic Cycle Analysis and Intermediates Identification
The catalytic activity of palladium compounds like Palladium 2-ethylhexanoate (B8288628) typically proceeds through a series of well-defined steps involving different oxidation states of the palladium center. While the Pd(0)/Pd(II) catalytic cycle is well-established in many cross-coupling reactions, such as the Heck reaction, the Pd(II)/Pd(IV) cycle is also a significant pathway, particularly in oxidative functionalization reactions. vander-lingen.nl
In a proposed mechanism for the amination of alkenes, the catalytic cycle involves several key intermediates. The process can be initiated by the nucleophilic addition of an amine to an η²-alkenylpalladium carboxylate intermediate, which then forms an η²-alkylpalladium carboxylate species. nih.gov This intermediate can subsequently undergo β-hydride elimination, leading to the formation of a cationic hydridopalladium species and the desired product. nih.gov
Alternatively, some C-H functionalization reactions are proposed to proceed via a Pd(II)/Pd(IV) cycle. This pathway involves the oxidation of the Pd(II) center to a more reactive octahedral Pd(IV) intermediate, often facilitated by a stoichiometric oxidant. vander-lingen.nl This higher oxidation state complex can then undergo reductive elimination to form the final product and regenerate the Pd(II) catalyst. vander-lingen.nl More recent studies have also provided direct evidence for the involvement of bimetallic Pd(III) intermediates in C-H acetoxylation reactions, presenting an alternative mechanistic pathway to the commonly proposed Pd(II)/Pd(IV) redox cycles. harvard.edu These Pd(III) intermediates can be formed by the oxidation of Pd(II) catalysts and can lead to the product via bimetallic reductive elimination. harvard.edu
Influence of Carboxylate Anions on Catalytic Activity and Inhibition
The carboxylate anion, such as the 2-ethylhexanoate group, plays a multifaceted and critical role in the catalytic cycle, influencing both the activity and selectivity of the reaction. The efficiency of palladium-catalyzed C-N bond formation has been shown to be highly dependent on the nature of the carboxylate ligand and any carboxylate additives. nih.gov Factors such as the acidity (pKa) and steric hindrance of the carboxylate can significantly alter the reaction's efficiency, although a single universal rule explaining these effects remains elusive due to the diversity of results across different reaction systems. nih.govresearchgate.net
In certain C-H activation reactions, the carboxylate ligand is believed to participate directly in the C-H cleavage step by acting as a proton abstractor. mdpi.com The pKa of the corresponding carboxylic acid is crucial; a delicate balance must be struck between generating a more reactive, cationic palladium catalyst and preventing the deactivation of the substrate through protonation. researchgate.net
Furthermore, computational studies (DFT) on arene activation have indicated that the presence of an external base, such as a free carboxylate ion, is required for optimal performance. The calculations showed that the energy barriers for proton transfer to free carboxylate ions are much lower than for intramolecular pathways. researchgate.net In catalytic tests, ions of strong carboxylic acids were found to be preferable as external bases, whereas acetate (B1210297) showed minimal improvement, and pyridine (B92270) was found to suppress the reaction, likely by binding to the active palladium sites. researchgate.net
Ligand Effects on Palladium 2-ethylhexanoate Catalytic Performance
Ancillary ligands, which are ligands other than the primary carboxylate, are instrumental in modulating the performance of the palladium catalyst. Their electronic and steric properties can be fine-tuned to enhance reactivity, selectivity, and catalyst stability. nih.gov
The properties of ancillary ligands are a cornerstone of developing improved catalysts, as they directly influence the thermodynamic aspects of the catalytic cycle. nih.govproquest.com For instance, in C-H functionalization reactions, which are often rate-limiting, the development of effective ancillary ligands is key to promoting the C-H cleavage step. nih.gov The σ-donating character of a ligand, such as an electron-rich phosphine (B1218219), increases the nucleophilicity of the palladium center, which in turn lowers the activation energy for key steps like oxidative addition. nih.gov Concurrently, the steric bulk of these ligands can facilitate reductive elimination and help maintain the catalytically active 1:1 palladium-to-ligand complex in the reaction mixture. nih.gov
Reductive elimination is the final bond-forming step in many catalytic cycles, and its rate is profoundly influenced by the electronic and steric characteristics of the ancillary ligands. berkeley.eduacs.orgacs.org Studies on arylpalladium aryloxide complexes have systematically investigated these effects by varying the phosphine ligands. berkeley.eduacs.orgacs.orgresearchgate.net
The electronic nature of the ligand has a discernible impact. For example, a palladium complex with the electron-withdrawing CF₃-DPPF ligand underwent C-O bond-forming reductive elimination at a rate twice as fast as the complex with the standard DPPF ligand. berkeley.eduacs.orgresearchgate.net This suggests that electron-poor ligands can accelerate this key step.
Steric effects are often even more dramatic. A complex featuring the bulky D-t-BPF ligand underwent reductive elimination approximately 100 times faster than the analogous DPPF complex. berkeley.eduacs.orgresearchgate.net Sterically hindered ligands may promote the formation of three-coordinate monophosphine complexes, which can undergo reductive elimination more rapidly than their four-coordinate, bisphosphine counterparts. acs.org A modern model posits that metal electronics have the most significant direct effect on the rate of reductive elimination, while coordination number primarily acts by altering these electronics. Steric demand can enforce a lower coordination number, which in turn alters the electronic properties at the metal center. chemrxiv.org
| Ligand | Key Feature | Relative Rate of Reductive Elimination |
|---|---|---|
| DPPF | Baseline | 1 |
| CF₃-DPPF | Electron-Withdrawing | 2 |
| D-t-BPF | Sterically Bulky | ~100 |
Reaction Kinetics and Rate-Determining Steps
In the palladium-catalyzed C-H olefination of aromatic compounds, mechanistic studies employing NMR, kinetic analysis, and kinetic isotope effects (KIE) have indicated that the C-H activation step is the RDS. nih.gov These studies also suggest that ancillary S,O-ligands can trigger the formation of more reactive cationic palladium species, thereby accelerating the reaction. nih.gov A comprehensive approach to identifying the RDS involves disassembling the proposed catalytic mechanism into its elementary steps and studying the kinetics of each step independently. nih.govresearchgate.net By comparing the rates of these elementary reactions under similar conditions, the slowest step can be pinpointed. nih.gov
Computational Chemistry Approaches for Mechanistic Insights (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep mechanistic insights into complex catalytic systems. DFT calculations can model reaction pathways, characterize transition states, and predict the relative energies of intermediates, providing a theoretical framework that complements experimental findings. nih.govnih.gov
For instance, DFT studies have been used to establish detailed reaction mechanisms that would be difficult to probe experimentally. nih.gov In the study of arene C-H activation, DFT calculations demonstrated that the activation energies for proton transfer to external free carboxylate ions are significantly lower than for intramolecular pathways, highlighting the crucial role of additives. researchgate.net DFT has also been employed to corroborate experimental findings, such as the higher reactivity of cationic palladium complexes in C-H activation processes. nih.gov Furthermore, the synergistic use of DFT modeling with experimental spectroscopy allows for a detailed understanding of ligand coordination to palladium species, from molecular precursors to nanoparticles, which is critical for catalyst design and optimization. acs.org
Advanced Materials Synthesis and Engineering Mediated by Palladium 2 Ethylhexanoate
Controlled Synthesis of Palladium Nanoparticles
Role of Palladium 2-ethylhexanoate (B8288628) as a Precursor in Nanoparticle Formation
Palladium 2-ethylhexanoate serves as an ideal palladium source for the synthesis of PdNPs primarily through thermal decomposition. In this process, the palladium salt is heated in a high-boiling point solvent, leading to the decomposition of the organometallic complex and the subsequent nucleation and growth of palladium nanoparticles. The 2-ethylhexanoate ligands play a crucial role in this process, as they decompose at relatively moderate temperatures, allowing for a controlled release of palladium atoms. This controlled release is essential for achieving a narrow size distribution of the resulting nanoparticles.
The concentration of the this compound precursor is a key parameter that influences the final size of the nanoparticles. Generally, a higher precursor concentration leads to the formation of larger nanoparticles due to the increased availability of palladium atoms for particle growth.
Surface Chemistry and Stabilization of Palladium Nanoparticles
To prevent aggregation and control the growth of palladium nanoparticles during and after synthesis, stabilizing agents are crucial. These agents, often long-chain organic molecules, coordinate to the surface of the nanoparticles, providing a protective layer. The choice of stabilizing agent can significantly impact the final properties of the PdNPs, including their size, shape, and catalytic activity.
Commonly used stabilizing agents in conjunction with this compound include alkylamines, such as oleylamine (B85491) and hexadecylamine. These molecules possess a nitrogen-containing head group that strongly binds to the palladium surface, while their long hydrocarbon tails provide steric hindrance, preventing the nanoparticles from coming into close contact and agglomerating. The molar ratio of the stabilizing agent to the palladium precursor is a critical factor in controlling the final particle size. A higher ratio of stabilizing agent to precursor typically results in smaller, more uniform nanoparticles.
The interaction between the stabilizing agent and the nanoparticle surface is a dynamic equilibrium. This allows for the possibility of ligand exchange, where the initial stabilizing agent can be replaced with other functional molecules to tailor the nanoparticle's surface chemistry for specific applications.
| Precursor | Stabilizing Agent | Typical Nanoparticle Size (nm) |
| This compound | Oleylamine | 2 - 10 |
| This compound | Hexadecylamine | 5 - 15 |
| This compound | Trioctylphosphine | 3 - 8 |
Fabrication of Palladium-Containing Thin Films
Palladium thin films are integral components in a wide range of technologies, including catalysis, hydrogen sensing, and electronics. Metal-Organic Chemical Vapor Deposition (MOCVD) is a prominent technique for producing high-quality palladium thin films, and this compound is a promising precursor for this process.
In MOCVD, a volatile organometallic precursor is transported in the vapor phase into a reaction chamber where it decomposes on a heated substrate, resulting in the deposition of a thin film of the desired material. The volatility and decomposition characteristics of the precursor are critical for achieving uniform and pure films. While other palladium precursors like palladium(II) acetylacetonate (B107027) (Pd(acac)2) have been more extensively studied for MOCVD, the principles of using carboxylate precursors like this compound are analogous.
The thermal decomposition of this compound on the substrate surface releases palladium atoms, which then form a continuous film. The temperature of the substrate is a key parameter that influences the film's growth rate, microstructure, and purity. Higher temperatures generally lead to faster deposition rates but can also result in larger grain sizes and potentially higher levels of carbon contamination if the decomposition of the organic ligands is incomplete. The use of a reactive gas, such as hydrogen, can aid in the removal of the organic ligands, leading to purer palladium films at lower deposition temperatures.
| Precursor | Deposition Technique | Substrate | Typical Deposition Temperature (°C) | Resulting Film Properties |
| This compound | MOCVD | Silicon, Alumina | 200 - 400 | Polycrystalline, uniform |
| Palladium(II) acetylacetonate | MOCVD | Silicon, Glass | 250 - 500 | Adherent, smooth |
Applications in Conductive Material Development
The high electrical conductivity and chemical stability of palladium make it an attractive material for use in conductive inks and pastes for printed electronics. This compound has been identified as a key component in the formulation of such conductive materials.
Conductive inks are typically composed of a metal precursor, a solvent, and various additives to control viscosity and printing characteristics. In the case of inks utilizing this compound, the organometallic compound is dissolved in a suitable organic solvent. This ink can then be deposited onto a substrate using techniques such as screen printing or inkjet printing.
Following deposition, a thermal treatment step is required to decompose the this compound and form a conductive palladium film. This curing process is typically carried out at elevated temperatures, during which the organic components are volatilized, and the palladium particles sinter together to form a continuous, electrically conductive path. The final conductivity of the printed feature is dependent on factors such as the formulation of the ink, the printing parameters, and the curing temperature and time.
A Japanese patent describes a silver paste for forming conductive thin films that includes this compound. google.com In this formulation, the palladium compound is mixed with an organic silver compound, ethyl cellulose, and a solvent to create a screen-printable paste. After printing on a substrate, the paste is fired at high temperatures (e.g., 800°C) to form a conductive silver-palladium film. The inclusion of palladium in these pastes can enhance properties such as solderability and resistance to migration.
| Ink/Paste Component | Function |
| This compound | Palladium Precursor |
| Organic Silver Compound | Silver Precursor |
| Ethyl Cellulose | Binder/Viscosity Modifier |
| Terpineol | Solvent |
Green Chemistry Principles and Sustainable Catalytic Practices
Catalyst Recovery and Reusability in Palladium 2-ethylhexanoate (B8288628) Systems
A primary challenge with homogeneous catalysts like Palladium 2-ethylhexanoate is the difficulty in separating the catalyst from the reaction mixture for reuse. This not only leads to the loss of a precious metal but also complicates product purification. To address this, a predominant strategy involves the heterogenization of the palladium catalyst by immobilizing it onto an insoluble support. While many studies begin with common precursors like palladium(II) acetate (B1210297) or palladium(II) chloride, the principles are directly applicable to systems using this compound as the source for creating the active catalytic nanoparticles.
Immobilization prevents the dissolution of the catalyst into the reaction medium, allowing for simple physical separation—such as filtration—post-reaction. This enables the catalyst to be recycled for multiple reaction cycles, significantly improving the process's atom economy and reducing waste.
Key Research Findings on Reusable Palladium Catalysts:
Polymer and Silica (B1680970) Supports: Palladium species can be anchored onto supports like silica or polymers. These immobilized catalysts provide the advantages of homogeneous catalysts, such as high activity and selectivity, within a heterogeneous system that is easily separable and recyclable. snc.edu
Carbon-Based Supports: Palladium nanoparticles supported on materials like activated carbon fibers or modified single-walled carbon nanotubes have demonstrated high efficiency and reusability. For instance, a catalyst supported on carbon nanotubes was reused five times for the N-arylation of indoles without a noticeable loss of activity. rsc.org Similarly, palladium nanoparticles on mesoporous carbons used for nitroarene hydrogenation were recycled at least seven times with no loss in efficiency. rsc.org
Magnetic Nanoparticles: Immobilizing palladium complexes on magnetic nanoparticles offers a highly efficient method for catalyst recovery. After the reaction, the catalyst can be quickly separated from the mixture using an external magnet and reused in subsequent runs. researchgate.net
Zirconium Phosphonate Nanosheets: Palladium nanoparticles have been successfully immobilized on zirconium carboxy-aminophosphonate nanosheets. These catalysts proved effective in Suzuki-Miyaura and Heck coupling reactions and were recoverable. mdpi.com
The table below summarizes the reusability of various supported palladium catalysts in different chemical transformations.
| Catalyst Support | Reaction Type | Number of Reuse Cycles | Key Observation |
|---|---|---|---|
| Mesoporous Carbon | Nitroarene Hydrogenation | 7+ | No loss of efficiency observed. rsc.org |
| Single-Walled Carbon Nanotubes | Ullmann Coupling (N-arylation) | 5 | No noticeable loss in catalytic activity. rsc.org |
| Polymer Support | Suzuki Coupling | 5+ | Palladium content in the support did not significantly decrease. researchgate.net |
| Activated Carbon Fibers | Dehydrogenation | 5+ | Initial catalyst activity recovered almost completely after removal of the co-product. researchgate.net |
| SBA-15 Mesoporous Silica | Oxidative Esterification | 10 | No significant loss of reactivity. semanticscholar.org |
Strategies for Minimizing Palladium Leaching and Residuals
Palladium leaching, where the metal detaches from its support or remains in the product stream from a homogeneous reaction, is a significant concern. It leads to economic loss and, critically, contamination of the final product, which is a major issue in the pharmaceutical industry where strict limits on residual metals are enforced. acs.org
Strategies to minimize leaching are multifaceted, involving both the design of robust heterogeneous catalysts and the implementation of effective post-reaction purification techniques.
Immobilization: Creating a strong bond between the palladium species and the support material is the first line of defense against leaching. Heterogenization, as discussed previously, inherently reduces the amount of free palladium in the reaction solution. researchgate.netsemanticscholar.org
Scavengers: For both homogeneous and heterogeneous systems, trace amounts of palladium may still leach into the product solution. In these cases, metal scavengers are employed. These are materials with a high affinity for palladium that can bind to and remove the residual metal. Polystyrene-bound trimercaptotriazine (TMT) is one such scavenger. In a process development for a c-Met kinase inhibitor that utilized sodium 2-ethylhexanoate, treatment with a microporous polystyrene TMT scavenger effectively reduced palladium levels from 330 ppm down to approximately 10–30 ppm. acs.org
Controlled Reaction Conditions: The stability of a catalyst and its propensity to leach can be influenced by reaction conditions such as temperature and solvent. Optimizing these parameters can help maintain the integrity of the catalyst and minimize metal loss. researchgate.net
Analysis of Leaching: Inductively coupled plasma-atomic emission spectroscopy (ICP-AES) is a common analytical technique used to quantify the amount of metal leaching. Studies on supported palladium catalysts have shown that leaching can be kept to extremely low levels, often below detectable limits (e.g., <0.01 ppm), confirming the stability of the heterogeneous system. semanticscholar.org
The following table presents data on palladium levels after implementing mitigation strategies.
| Catalytic System/Process | Mitigation Strategy | Initial Pd Level | Final Pd Level |
|---|---|---|---|
| Suzuki Coupling for c-Met Kinase Inhibitor | Microporous Polystyrene TMT Scavenger | 330 ppm | ~10-30 ppm acs.org |
| Oxidative Esterification with Pd-Cyt@SBA-15 | Catalyst Immobilization | N/A | <0.01 ppm (in solution) semanticscholar.org |
| Suzuki Coupling with Polymer Supported Pd NPs | Catalyst Immobilization | N/A | <500 ppb (in product) researchgate.net |
| Nitroarene Hydrogenation with Pd on Mesoporous Carbon | Catalyst Immobilization | N/A | <0.1% of initial Pd leached rsc.org |
Development of Mild and Efficient Reaction Conditions
A core principle of green chemistry is the design of processes that are energy-efficient. This often translates to developing catalytic systems that operate under mild conditions, such as lower temperatures and pressures, while maintaining high yields and selectivity. The use of additives and co-catalysts, such as salts of 2-ethylhexanoic acid, can play a crucial role in achieving these goals.
Miyaura Borylation: Research has demonstrated that the use of lipophilic bases, specifically potassium 2-ethylhexanoate, can significantly improve the efficiency of the palladium-catalyzed Miyaura borylation reaction. This optimization allows the reaction to proceed at a mild temperature of 35°C in under two hours with very low palladium loading (0.5 mol%). The bulky nature of the 2-ethylhexanoate anion appears to minimize inhibitory effects observed with other bases like acetate, enabling a more efficient catalytic cycle. acs.org
Aerobic Dehydrogenation: The dehydrogenation of cyclohexanones to phenols is another area where mild conditions are beneficial. Traditional methods often require high temperatures and harsh oxidants. However, advanced palladium(II) catalyst systems have been developed that can perform these transformations using molecular oxygen as the ultimate oxidant under milder aerobic conditions. nih.gov In some systems, a combination of a commercial Pd/C catalyst and H₂ can facilitate the dehydrogenation without any oxidants or hydrogen acceptors at all, with H₂ acting as a co-catalyst. nih.govrsc.orgresearchgate.net
The table below highlights examples of palladium-catalyzed reactions achieved under mild conditions.
| Reaction | Key Reagent/Condition | Temperature | Catalyst Loading | Significance |
|---|---|---|---|---|
| Miyaura Borylation | Potassium 2-ethylhexanoate (Base) | 35°C | 0.5 mol% Pd | Enables low-temperature, efficient synthesis of aryl boronic acids. acs.org |
| Aerobic Dehydrogenation of Cyclohexanones | O₂ as oxidant | Ambient to moderate | Variable | Avoids harsh oxidants, with water as the only byproduct. nih.gov |
| Dehydrogenation of Cyclohexanones | H₂ as co-catalyst | 150°C | 5 mol% Pd | Eliminates the need for any oxidant or hydrogen acceptor. nih.gov |
Solvent Selection and Environmental Impact Reduction
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and derived from petrochemical sources. Green chemistry encourages the use of safer, more sustainable alternatives, such as water, bio-derived solvents, or even solvent-free conditions where possible.
In the context of palladium-catalyzed reactions, where this compound can serve as a precursor, significant efforts have been made to replace conventional solvents with greener options.
Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Palladium nanoparticle catalysts have been successfully used for Suzuki-Miyaura and Sonogashira coupling reactions in water or water-ethanol mixtures, providing an environmentally benign protocol. nih.gov
Bio-derived Solvents: Solvents derived from renewable biomass are gaining traction. Cyclopentyl methyl ether (CPME), for example, is a bio-derived solvent that has been used effectively for Buchwald-Hartwig amination reactions, offering a more sustainable alternative to traditional solvents like THF or toluene (B28343). mdpi.com
Green Solvent Blends: Innovative mixtures of green solvents and bases can be fine-tuned to enhance reaction rates and conversions. A blend of N-Hydroxyethylpyrrolidone (HEP), water, and a suitable base has been shown to be effective for Heck and Sonogashira reactions. digitellinc.com
Reduced Solvent Usage: Beyond replacement, reducing the total volume of solvent used is also a key green objective. This can be achieved through the development of highly active catalysts that allow for more concentrated reaction mixtures or by designing "one-pot" or "telescoped" reactions that eliminate intermediate workup and solvent-intensive purification steps. digitellinc.comnih.gov
The following table provides a comparison of traditional versus green solvents for common palladium-catalyzed reactions.
| Reaction Type | Traditional Solvents | Greener Alternative Solvents | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Toluene, Dioxane, THF | Water, Ethanol/Water | nih.gov |
| Heck / Sonogashira Coupling | DMF, Acetonitrile | N-Hydroxyethylpyrrolidone/Water | digitellinc.com |
| Buchwald-Hartwig Amination | Toluene, THF | Cyclopentyl methyl ether (CPME) | mdpi.com |
| Hydrogenation | Methanol, Ethanol | Water, Supercritical CO₂ | rsc.orgisca.me |
Theoretical and Quantitative Structure Reactivity Studies
Development of Quantitative Structure-Reactivity Relationship (QSRR) Models
Quantitative Structure-Reactivity Relationship (QSRR) models for palladium catalysts, particularly those involving carboxylate ligands, are instrumental in correlating the structural and electronic properties of the catalyst with its performance. For palladium carboxylates, these models often consider a variety of descriptors that influence the catalytic cycle.
The efficiency of palladium-catalyzed reactions is often dependent on the nature of the carboxylate ligand. researchgate.netacs.org While a direct and universally applicable correlation between the efficiency and the acidity or steric hindrance of the carboxylic acid is not always evident, these factors are known to play a significant role. researchgate.netacs.org For instance, in C-N bond formation reactions, switching from palladium acetate (B1210297) to other palladium carboxylates like palladium pivalate (B1233124) or trifluoroacetate (B77799) can significantly impact the reaction's efficiency. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are frequently employed to elucidate the mechanisms of these reactions and provide the foundational data for QSRR models. researchgate.netacs.org These studies can reveal the intricate details of the catalytic cycle, including the formation of key intermediates and the energy barriers of transition states. For example, in the palladium-catalyzed aerobic synthesis of aniline, DFT studies have been pivotal in establishing the proposed reaction mechanism. researchgate.netacs.org
The development of QSRR models for palladium carboxylates would typically involve the following steps:
Data Collection: Gathering experimental data on the catalytic performance (e.g., yield, turnover number, selectivity) of a series of palladium carboxylate catalysts in a specific reaction.
Descriptor Generation: Calculating a wide range of molecular descriptors for the carboxylate ligands. These can be categorized as:
Steric Descriptors: Such as sterimol parameters or cone angles, which quantify the bulkiness of the ligand.
Electronic Descriptors: Including Hammett parameters, pKa values of the corresponding carboxylic acid, and quantum chemically calculated properties like atomic charges and orbital energies.
Topological and Geometrical Descriptors: Describing the shape, size, and connectivity of the ligand.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a mathematical relationship between the descriptors and the observed catalytic activity.
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.
While specific QSRR models for Palladium 2-ethylhexanoate (B8288628) are not readily found in literature, the general principles derived from studies on other palladium carboxylates are applicable. The branched, eight-carbon chain of the 2-ethylhexanoate ligand would be expected to influence the solubility and steric environment of the palladium center, factors that are critical in many catalytic applications.
Predictive Modeling of Catalytic Efficacy and Selectivity
Predictive modeling of the catalytic efficacy and selectivity of palladium compounds, including Palladium 2-ethylhexanoate, heavily relies on computational chemistry. nih.govnih.gov These models aim to forecast how changes in the catalyst structure, substrate, or reaction conditions will affect the outcome of a chemical transformation.
Key Approaches in Predictive Modeling:
Density Functional Theory (DFT) Calculations: DFT is a cornerstone of modern computational catalysis. researchgate.netnih.gov It allows for the detailed investigation of reaction mechanisms, including the structures and energies of reactants, intermediates, transition states, and products. researchgate.netnih.gov By calculating the energy profile of a catalytic cycle, researchers can identify the rate-determining step and understand the factors that control selectivity. For instance, DFT calculations have been used to corroborate the higher reactivity of cationic palladium complexes in C-H activation of benzene. researchgate.net
Machine Learning (ML): In recent years, machine learning has emerged as a powerful tool for catalyst discovery and optimization. acs.orgcolab.wsuj.ac.za ML models can be trained on large datasets of experimental or computational results to identify complex patterns and relationships that are not immediately obvious. acs.orgcolab.wsuj.ac.za For example, classifier methods have been applied to predict palladium catalysts for the formation of nonalternating polyketones. acs.org
Predicting Efficacy and Selectivity:
The efficacy of a catalyst is often related to the energy barrier of the rate-determining step in the catalytic cycle. A lower activation energy generally corresponds to a higher reaction rate. Predictive models can calculate these barriers for different catalyst-substrate combinations, thereby predicting their relative efficacy.
Selectivity (chemo-, regio-, and stereoselectivity) is determined by the relative energy barriers of competing reaction pathways. By modeling all plausible pathways, computational methods can predict which product is likely to be formed preferentially. For example, in palladium-catalyzed C-H arylation of quinoline (B57606) N-oxides, DFT calculations have been employed to understand the origins of site selectivity. nih.gov
The table below illustrates the type of data that can be generated from computational studies to build predictive models for catalytic reactions involving palladium carboxylates.
| Parameter | Description | Relevance to Predictive Modeling |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Lower ΔG‡ indicates higher catalytic efficacy. |
| Reaction Energy (ΔG°) | The overall energy change of a reaction. | Determines the thermodynamic feasibility of the reaction. |
| Intermediate Stability | The relative energies of intermediate species in the catalytic cycle. | Can influence the dominant reaction pathway and catalyst resting state. |
| Bond Dissociation Energies | The energy required to break a specific chemical bond. | Important for understanding bond activation steps in catalysis. |
| Ligand Binding Energies | The strength of the interaction between the palladium center and its ligands. | Affects catalyst stability and reactivity. |
| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution and bonding interactions. | Helps in understanding electronic effects on reactivity. |
While the development of comprehensive QSRR and predictive models for this compound is an ongoing area of research, the existing computational and theoretical frameworks for palladium catalysis provide a powerful arsenal (B13267) for understanding and predicting its behavior in a wide range of chemical transformations. These models are essential for the rational design of next-generation catalysts with enhanced activity and selectivity.
Industrial Relevance and Process Scale Up Considerations
Application of Palladium 2-ethylhexanoate (B8288628) in Fine Chemical Production
Palladium 2-ethylhexanoate serves as a source of soluble palladium in various homogeneous catalytic systems, which are instrumental in the synthesis of complex organic molecules that form the backbone of many fine chemicals, including pharmaceuticals, agrochemicals, and specialty materials. While often not the direct catalytic species, it acts as a convenient and soluble precursor to the active palladium(0) catalyst required for many cross-coupling reactions.
The 2-ethylhexanoate ligand can influence the catalyst's performance. For instance, in palladium-catalyzed reactions, the choice of ligands and additives is crucial for achieving high yields and selectivity. The use of carboxylate ligands, such as 2-ethylhexanoate, can be advantageous. Research on palladium-catalyzed C-N cross-coupling reactions has shown that the use of soluble bases like potassium 2-ethylhexanoate can overcome challenges associated with insoluble inorganic bases, particularly in large-scale operations where mixing and heterogeneity can be problematic. This highlights the beneficial role the 2-ethylhexanoate moiety can play in enhancing reaction efficiency and scalability.
While specific data on this compound as the primary catalyst in large-scale fine chemical production is not extensively documented in publicly available literature, its utility can be inferred from the broader context of palladium carboxylates in catalysis. These compounds are often employed in reactions such as:
Cross-Coupling Reactions: Palladium catalysts are paramount for forming carbon-carbon and carbon-heteroatom bonds. Key reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental in the synthesis of a vast array of fine chemicals. nih.govwikipedia.org The solubility of this compound in organic solvents makes it a suitable precursor for generating the active Pd(0) species in situ for these transformations.
Hydrogenation and Oxidation Reactions: Ethylhexanoates, in general, are utilized in catalysts for various oxidation and hydrogenation processes. researchgate.net This suggests a potential role for this compound in selective hydrogenation and oxidation reactions, which are common in the synthesis of fine chemicals.
The table below summarizes the potential applications of this compound as a catalyst precursor in key fine chemical synthesis reactions.
| Reaction Type | Role of this compound | Potential Advantages in Fine Chemical Production |
| Suzuki-Miyaura Coupling | Precursor to the active Pd(0) catalyst for C-C bond formation. | Good solubility in organic solvents, potentially facilitating homogeneous reaction conditions and easier catalyst handling. |
| Heck Reaction | Precursor to the active Pd(0) catalyst for the arylation or vinylation of alkenes. | The 2-ethylhexanoate ligand may influence catalyst stability and activity. |
| Sonogashira Coupling | Precursor to the active Pd(0) catalyst for the coupling of terminal alkynes with aryl or vinyl halides. | Potentially offers a consistent and reproducible source of palladium for the catalytic cycle. |
| C-N Cross-Coupling | Precursor to the active Pd(0) catalyst. The 2-ethylhexanoate anion has been shown to be a beneficial component as a soluble base. acs.org | Can contribute to improved reaction conditions and scalability by avoiding heterogeneous mixtures. |
| Hydrogenation/Oxidation | Potential catalyst or precursor for selective transformations. | The lipophilic nature of the 2-ethylhexanoate ligand can enhance solubility in non-polar reaction media. |
Strategies for Process Optimization and Large-Scale Synthesis
The successful industrial application of this compound hinges on the development of efficient, cost-effective, and scalable synthesis processes. The large-scale production of organometallic compounds like this compound involves several key considerations:
Process Intensification: To enhance production efficiency and reduce costs, process intensification strategies are crucial. For the synthesis of this compound, this could involve:
Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems can offer better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved product consistency, higher yields, and enhanced safety.
Microreactor Technology: The use of microreactors can further intensify the process by providing high surface-area-to-volume ratios, leading to excellent heat and mass transfer. This is particularly beneficial for exothermic reactions that may be involved in the synthesis.
Catalyst Stability and Handling: On an industrial scale, the stability of the catalyst precursor is paramount. Strategies to ensure the stability of this compound during storage and use include:
Inert Atmosphere: The synthesis and handling of the compound should ideally be carried out under an inert atmosphere to prevent degradation due to oxidation or hydrolysis.
Solvent Selection: The choice of solvent for the synthesis and for its subsequent use as a catalyst solution is critical. The solvent should not only ensure good solubility but also be compatible with the reaction conditions and not interfere with the catalytic cycle.
Economic and Environmental Factors: The economic viability of using this compound in fine chemical production is a major consideration. Key factors include:
Catalyst Recycling: While this compound is used in homogeneous catalysis, which can make catalyst recovery challenging, developing methods for palladium recovery and recycling from the reaction mixture is a critical aspect of sustainable and cost-effective manufacturing.
Green Chemistry Principles: The synthesis process should align with the principles of green chemistry, aiming to use less hazardous chemicals, reduce waste generation, and improve energy efficiency.
The synthesis of metal carboxylates, such as this compound, typically involves the reaction of a metal salt with the corresponding carboxylic acid or its salt. For large-scale production, optimization of this process would involve a detailed study of reaction parameters as outlined in the table below.
| Parameter | Optimization Strategy | Goal |
| Reactants | Sourcing high-purity palladium salts and 2-ethylhexanoic acid. | Ensure high product purity and minimize side reactions. |
| Solvent | Screening of various organic solvents for optimal solubility of reactants and product, and ease of removal. | Achieve high reaction rates and facilitate product isolation. |
| Temperature | Precise control of reaction temperature to balance reaction rate and minimize decomposition. | Maximize yield and prevent the formation of impurities. |
| Stoichiometry | Optimization of the molar ratio of palladium salt to 2-ethylhexanoic acid. | Ensure complete conversion of the limiting reagent and maximize palladium utilization. |
| Product Isolation | Development of efficient crystallization or precipitation and filtration methods. | Obtain a high-purity product in a form that is easy to handle and store. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
